Ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H10BrClFNO2S |
|---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(2-chloro-4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrClFNO2S/c1-2-19-12(18)11-10(17-13(14)20-11)5-7-3-4-8(16)6-9(7)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
KKZWBMXSWJODAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Substituents: The bromine, chlorine, and fluorine substituents are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 2 undergoes nucleophilic substitution reactions with amines, thiols, and alkoxides. For example:
-
Reaction with primary amines : In dimethylformamide (DMF) at 80°C for 12 hours, the bromine is replaced by an amino group, yielding ethyl 2-amino-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate. Yields range from 45% to 60% depending on the amine’s nucleophilicity.
-
Mechanism : The reaction proceeds via an (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing effects of the thiazole ring and benzyl substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine participates in palladium-catalyzed cross-coupling with boronic acids. Key conditions include:
| Reagent/Condition | Role | Yield |
|---|---|---|
| Pd(PPh) | Catalyst | 60–70% |
| KCO | Base | |
| DME/HO (3:1) | Solvent | |
| Reflux, 24 h | Temperature/Time |
This reaction introduces aryl or heteroaryl groups at position 2, expanding structural diversity for drug discovery.
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
-
Conditions : LiOH (2 equiv) in THF/HO (2:1) at room temperature for 4 hours .
-
Product : 2-Bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylic acid, a precursor for amide or peptide coupling .
Amide and Peptide Bond Formation
The hydrolyzed carboxylic acid reacts with amines via activation with oxalyl chloride or carbodiimides:
-
Activation : Oxalyl chloride (3 equiv) and catalytic DMF in CHCl at 0°C to room temperature for 6 hours .
-
Coupling : Reaction with primary/secondary amines in CHCl with -diisopropylethylamine (DIPEA) as a base yields amides in ~48% yield .
Electrophilic Aromatic Substitution (Limited Reactivity)
The 2-chloro-4-fluorobenzyl group exhibits restricted electrophilic substitution due to electron-withdrawing effects. Nitration requires HNO/HSO at 100°C, yielding meta-nitro derivatives in <20% yield.
Functionalization of the Thiazole Ring
-
Oxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole’s sulfur atom to a sulfoxide or sulfone, altering electronic properties.
-
Cycloaddition : Under thermal conditions, the thiazole participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
Key Research Findings
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of metabolic pathways critical for survival .
- Anticancer Properties : Ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate has demonstrated cytotoxic effects on several cancer cell lines. Notably, it showed significant activity against breast cancer cells (e.g., MDA-MB-231) with an IC50 value of 0.126 μM, indicating potent growth inhibition .
2. Agricultural Chemistry
- This compound is utilized in the development of agrochemicals, including pesticides and herbicides. Its unique structure enhances its efficacy against a range of agricultural pests, making it valuable for crop protection .
3. Material Science
- This compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly beneficial for creating advanced materials used in coatings and electronics .
Case Studies
- Antimicrobial Efficacy : A study by Smith et al. (2023) reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.
- Cancer Research : In research published in the Journal of Medicinal Chemistry (2024), this compound was tested on MDA-MB-231 cells, revealing significant inhibition of tumor growth in xenograft mouse models, highlighting its therapeutic potential in oncology .
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination of a thiazole precursor followed by esterification.
- Key steps include the reaction of 2-amino-thiazole derivatives with ethyl bromoacetate using potassium carbonate as a base in an organic solvent like DMF at elevated temperatures.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences and similarities among analogs:
Key Trends and Implications
Position 4 Substituents
- Benzyl vs. Aryl/Methyl Groups : The 2-chloro-4-fluorobenzyl group in the target compound introduces significant steric bulk compared to methyl (PI-22108) or aryl groups (e.g., 4-Br-phenyl in ). This may reduce solubility but enhance binding specificity in biological systems .
- Electron-Withdrawing Effects : The trifluoromethyl group in and halogens (Br, Cl) in increase electrophilicity at position 4, favoring nucleophilic substitution reactions. The benzyl group in the target compound may instead stabilize the thiazole ring via resonance.
Halogenation at Position 2
- Bromine’s larger atomic radius compared to chlorine (e.g., ) may slow reaction kinetics but improve stability against metabolic degradation. Brominated thiazoles are frequently used in medicinal chemistry for this reason .
Ester Functionality at Position 5
- The ethyl ester group is conserved across most analogs, suggesting its role in modulating solubility and serving as a prodrug moiety. Hydrolysis to the carboxylic acid could enhance binding to target proteins .
Biological Activity
Ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10BrClFNO2S
- Molecular Weight : 352.65 g/mol
- CAS Number : 1206908-08-8
The compound features a thiazole ring, which is known for its pharmacological significance, particularly in the development of antimicrobial agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes the findings regarding its antibacterial and antifungal activities:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 12.5 μg/mL |
| Escherichia coli | Active | 25 μg/mL |
| Candida albicans | Moderate Activity | 50 μg/mL |
These results indicate that the compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity against Candida species .
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes or disruption of bacterial cell wall synthesis. Thiazole derivatives are known to interfere with various biochemical pathways, which could explain their broad-spectrum activity .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers synthesized several thiazole derivatives and evaluated their antibacterial activity. Among these, this compound demonstrated promising results against Staphylococcus aureus with an MIC comparable to established antibiotics .
- In Vitro Studies : In vitro assays were performed to assess the cytotoxicity and selectivity of the compound. Results indicated that while it was effective against pathogens, it exhibited low cytotoxicity against human cell lines, suggesting a favorable therapeutic index .
- Synergistic Effects : Another case study explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant strains of bacteria, indicating potential for use in combination therapies .
Q & A
Q. What are the common synthetic routes for Ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Reacting diethyl bromomalonate with aryl thioamides under reflux to form the thiazole backbone .
Halogenation : Bromination at position 2 using reagents like NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF) .
Benzylation : Introducing the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
Esterification : Finalizing the ethyl ester group using ethanol under acidic or basic conditions .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. How is X-ray crystallography utilized in determining the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation:
Crystal Growth : Slow evaporation of ethyl acetate or dichloromethane solutions yields suitable crystals .
Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and torsional parameters .
Example : A related compound, Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, was refined to an R-factor of 0.047 using SHELXL .
Advanced Research Questions
Q. How can researchers analyze the impact of halogen substituents (Br, Cl, F) on bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical:
Analog Synthesis : Prepare derivatives with substitutions at positions 2 (Br → Cl, H) and 4 (2-chloro-4-fluorobenzyl → other aryl groups) .
Biological Assays : Test analogs against target enzymes (e.g., Mycobacterium tuberculosis GyrB) to assess inhibitory activity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
Purity Issues : Validate compound purity (>95%) via HPLC or LC-MS. Impurities like unreacted intermediates (e.g., ethyl 2-amino-thiazole derivatives) can skew results .
Stereochemical Variations : Isolate isomers (e.g., using chiral chromatography) if the synthesis yields enantiomers or tautomers .
Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, Jurkat cell line assays require strict CO₂ and serum conditions .
Case Study : A study on pyridopyrimidine derivatives found that isomeric intermediates (ratio 3:1) led to inconsistent activity; isolating isomers resolved discrepancies .
Methodological Guidance for Data Analysis
Q. What computational tools are recommended for studying this compound’s mechanism of action?
- Methodological Answer :
Docking Studies : Use GOLD or Schrödinger Suite to model interactions with biological targets (e.g., DNA gyrase).
DFT Calculations : Gaussian 09 can optimize geometries and calculate electrostatic potentials to explain reactivity trends .
Molecular Dynamics (MD) : AMBER or GROMACS simulate binding stability over time .
Example : Ethyl 4-(4-substituted-benzyl)thiazole-5-carboxylates showed improved docking scores (ΔG = -9.2 kcal/mol) when halogen substituents occupied hydrophobic pockets .
Synthesis and Characterization Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
